Suranone

Description

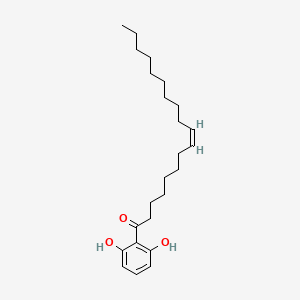

Suranone (1-(2,6-Dihydroxyphenyl)-octadec-8-en-1-one; C₂₄H₃₈O₃) is a natural organic compound isolated from Peperomia sui, characterized as a yellowish oil with a molecular weight of 374.57 g/mol and optical inactivity ([α]D²⁵ = ±0° in CHCl₃) . While its pharmacological activities remain understudied, its structural complexity positions it as a compound of interest in natural product chemistry and drug discovery.

Properties

Molecular Formula |

C24H38O3 |

|---|---|

Molecular Weight |

374.6 g/mol |

IUPAC Name |

(Z)-1-(2,6-dihydroxyphenyl)octadec-8-en-1-one |

InChI |

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)24-22(26)19-17-20-23(24)27/h10-11,17,19-20,26-27H,2-9,12-16,18H2,1H3/b11-10- |

InChI Key |

WBXXVNCMCIJAIX-KHPPLWFESA-N |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCCCCC(=O)C1=C(C=CC=C1O)O |

Canonical SMILES |

CCCCCCCCCC=CCCCCCCC(=O)C1=C(C=CC=C1O)O |

Synonyms |

suranone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Suranone’s structural and functional attributes are compared below with two analogous compounds: Solanone (a cyclic terpenoid ketone) and Curcumin (a diarylheptanoid with phenolic groups).

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Complexity: this compound’s aliphatic chain and phenolic substitution contrast with Solanone’s compact cyclic terpenoid structure and Curcumin’s conjugated diaryl system. This diversity influences solubility and bioavailability; this compound’s hydrophobicity may limit aqueous applications compared to Curcumin’s moderate polarity .

Functional Group Reactivity: this compound’s 2,6-dihydroxyphenyl group may confer antioxidant properties akin to Curcumin’s phenolic hydroxyls. However, Curcumin’s β-diketone moiety enables metal chelation, a feature absent in this compound .

Biological Roles: Solanone functions as a flavorant and insect attractant, whereas this compound’s ecological role in Peperomia sui remains uncharacterized.

Research Gaps: this compound lacks pharmacokinetic or mechanistic studies, unlike Curcumin, which has extensive clinical data. Its large molecular weight and lipophilicity may pose challenges in drug development compared to smaller terpenoids like Solanone .

Methodological Considerations for Comparative Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.